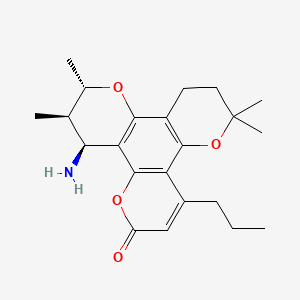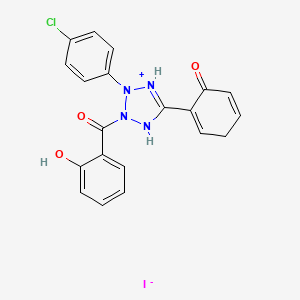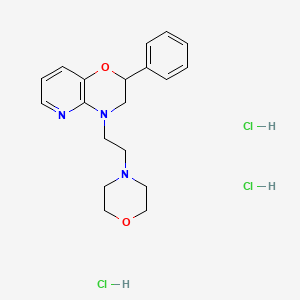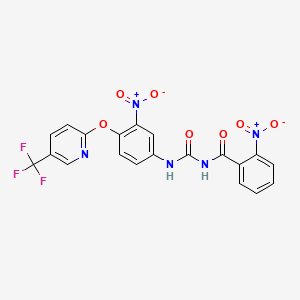
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is a complex organic compound that features a benzamide core with multiple substituents, including nitro groups and a trifluoromethyl-pyridinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- typically involves multi-step organic reactions. Key steps may include:
Nitration: Introduction of nitro groups to the benzene ring using a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
Amination: Conversion of nitro groups to amines using reducing agents such as iron powder and hydrochloric acid.
Coupling Reactions: Formation of the amide bond through coupling reactions, often using reagents like carbodiimides (e.g., DCC) or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of amines to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as iron powder, tin chloride, or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids (e.g., AlCl3) or bases (e.g., NaOH) depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Wirkmechanismus
The mechanism of action of Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, affecting its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
- 2-Nitro-4-(trifluoromethyl)benzenethiol
Uniqueness
Benzamide, 2-nitro-N-(((3-nitro-4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and trifluoromethyl-pyridinyl groups makes it particularly interesting for applications requiring specific electronic or steric characteristics.
Eigenschaften
CAS-Nummer |
103829-06-7 |
|---|---|
Molekularformel |
C20H12F3N5O7 |
Molekulargewicht |
491.3 g/mol |
IUPAC-Name |
2-nitro-N-[[3-nitro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H12F3N5O7/c21-20(22,23)11-5-8-17(24-10-11)35-16-7-6-12(9-15(16)28(33)34)25-19(30)26-18(29)13-3-1-2-4-14(13)27(31)32/h1-10H,(H2,25,26,29,30) |
InChI-Schlüssel |
DXSZRDRRNLEQHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



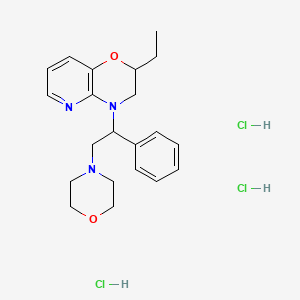
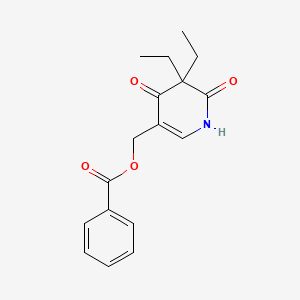


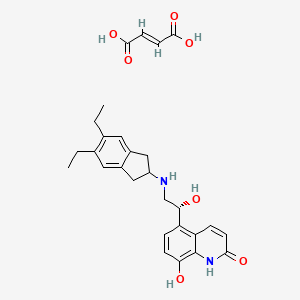
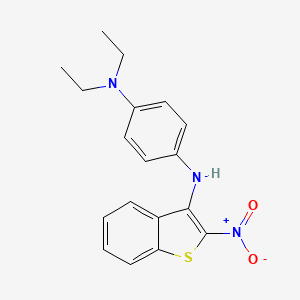
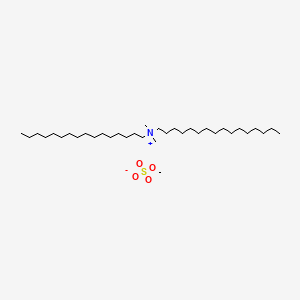
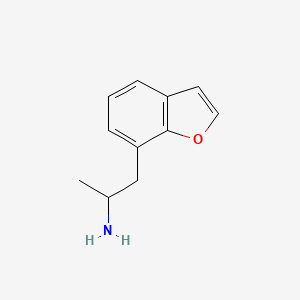
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)

